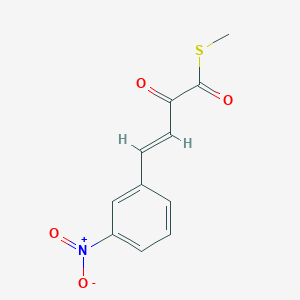
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester linkage, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate typically involves the condensation of 3-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding amides or esters.
Scientific Research Applications
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel catalysts and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, facilitating nucleophilic addition reactions with biological nucleophiles like thiols or amines. This interaction can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-nitrophenyl)but-3-en-2-one: Shares the enone moiety but lacks the thioester linkage.
(E)-4-(4-nitrophenyl)but-3-en-2-one: Similar structure with a nitrophenyl group in a different position.
(E)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a shorter carbon chain and lacks the thioester group.
Uniqueness
(E)-S-methyl 4-(3-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both the thioester and enone functionalities, which confer distinct reactivity and potential for diverse applications. The combination of these structural features makes it a versatile compound for various scientific investigations.
Properties
Molecular Formula |
C11H9NO4S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
S-methyl (E)-4-(3-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)6-5-8-3-2-4-9(7-8)12(15)16/h2-7H,1H3/b6-5+ |
InChI Key |
WNQCSDFPHVLUSP-AATRIKPKSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
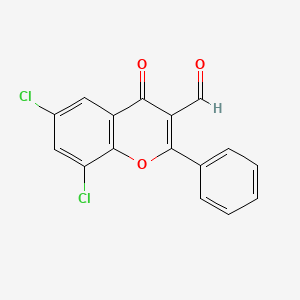
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)

![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
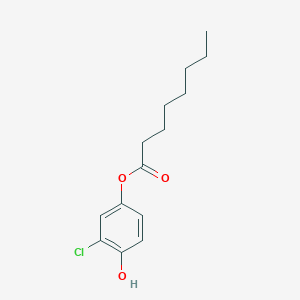
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
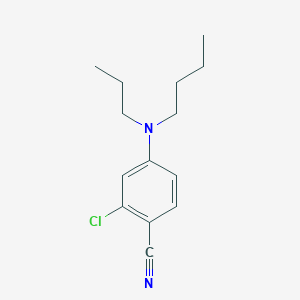
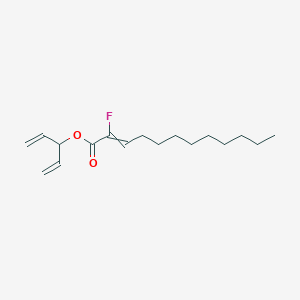
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

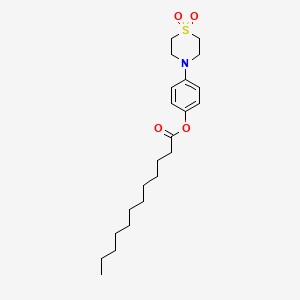
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
